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Compound of Interest

Compound Name: 2-Phenethylquinoline

CAS No.: 1613-41-8

Cat. No.: B156837

Get Quote

Executive Summary
2-Phenethylquinoline (CAS: 1613-41-8) represents a critical structural motif in medicinal

chemistry, serving as both a bioactive scaffold and a versatile intermediate. Belonging to the

class of 2-substituted quinolines, this lipophilic molecule has garnered significant attention for

its antileishmanial and antiparasitic properties, often outperforming standard reference drugs in

specific in vitro assays.

This guide provides a rigorous technical analysis of 2-phenethylquinoline, detailing its

physiochemical characteristics, validated synthetic protocols, and structure-activity

relationships (SAR). It is designed for researchers requiring actionable data for drug

development and organic synthesis.

Part 1: Chemical Identity & Physiochemical
Properties[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b156837#bc-rfq
https://www.benchchem.com/product/b156837/docs?utm_src=pdf-body#technical-guide-2-phenethylquinoline-structure-synthesis-and-pharmacological-potential
https://www.benchchem.com/product/b156837/docs?utm_src=pdf-body#technical-guide-2-phenethylquinoline-structure-synthesis-and-pharmacological-potential
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156837?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 2-phenethylquinoline molecule consists of a quinoline heterocycle substituted at the C2

position with a 2-phenylethyl (phenethyl) group. The saturation of the ethyl linker distinguishes

it from its precursor, 2-styrylquinoline, imparting greater conformational flexibility and altered

lipophilicity—critical factors for membrane permeability and target binding.

Core Chemical Data
Property Value Technical Note

IUPAC Name 2-(2-Phenylethyl)quinoline -

CAS Number 1613-41-8

Distinct from 2-styrylquinoline

(CAS 491-35-0 refers to 4-

methylquinoline/Lepidine;

verify specific isomer codes).

Molecular Formula C₁₇H₁₅N -

Molecular Weight 233.31 g/mol -

Physical State Low-melting solid / Oil
Melts approx. 27–30 °C. Often

isolated as an oil at RT.[1]

LogP (Predicted) ~4.4 - 4.8

High lipophilicity facilitates

passive transport across

parasitic membranes.

Solubility Soluble in DCM, EtOAc, MeOH

Poor water solubility; requires

encapsulation or salt formation

for bio-delivery.

Structural Visualization
The following diagram illustrates the core connectivity and the numbering scheme used in

spectral assignment.
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Figure 1: Connectivity of 2-Phenethylquinoline
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Part 2: Synthetic Methodologies
The synthesis of 2-phenethylquinoline is most reliably achieved through a two-step

sequence: Condensation followed by Hydrogenation. This route is preferred over direct

alkylation due to the high availability of starting materials (Quinaldine and Benzaldehyde) and

the avoidance of harsh lithiation conditions.

Workflow Overview
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Figure 2: Two-Step Synthetic Pathway
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Detailed Protocol
Step 1: Synthesis of 2-Styrylquinoline (Condensation)
Principle: The methyl group at the C2 position of quinoline is sufficiently acidic to undergo

condensation with aromatic aldehydes, typically driven by acetic anhydride which acts as both

solvent and dehydrating agent.

Reagents: 2-Methylquinoline (10 mmol), Benzaldehyde (12 mmol), Acetic Anhydride (5 mL).

Procedure:
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Combine 2-methylquinoline and benzaldehyde in a round-bottom flask.

Add acetic anhydride.

Reflux the mixture at 140–160 °C for 12–18 hours under an inert atmosphere (N₂).

Monitoring: TLC (Hexane:EtOAc 8:2) will show the disappearance of quinaldine and the

appearance of a fluorescent spot (2-styrylquinoline).

Work-up:

Cool the reaction mixture to room temperature.

Pour into ice-cold water (50 mL) and neutralize with 10% NaOH or Na₂CO₃.

Extract with Dichloromethane (DCM) (3 x 30 mL).

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel,

Hexane/EtOAc gradient).

Step 2: Hydrogenation to 2-Phenethylquinoline
Principle: Catalytic hydrogenation selectively reduces the exocyclic alkene without reducing the

heteroaromatic quinoline ring under mild conditions.

Reagents: 2-Styrylquinoline (from Step 1), 10% Pd/C (10 wt% loading), Methanol (20 mL).

Procedure:

Dissolve 2-styrylquinoline in methanol in a hydrogenation flask.

Add Pd/C catalyst carefully (Caution: Pyrophoric).

Purge the system with H₂ gas (balloon pressure or 1-2 atm is sufficient).

Stir vigorously at Room Temperature for 4–6 hours.
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Monitoring: TLC will show the conversion of the UV-active alkene to the product.

Work-up:

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with

methanol.

Concentrate the filtrate to obtain the crude oil.

Purification: If necessary, purify via flash chromatography (Hexane:EtOAc 9:1). The

product is often a viscous oil or low-melting solid.

Part 3: Spectroscopic Characterization[4]
Validation of the structure relies heavily on NMR to confirm the saturation of the linker.

¹H NMR (Typical Signals in CDCl₃, 400 MHz)
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Proton Group
Chemical Shift
(δ ppm)

Multiplicity Integration
Assignment
Logic

Ar-H (Quinoline) 8.05 – 8.15 Doublet/Multiplet 2H

H8, H4

(Deshielded by

N/Ring current)

Ar-H (Quinoline) 7.65 – 7.80 Multiplet 2H H5, H7

Ar-H (Quinoline) 7.45 – 7.55 Multiplet 1H H6

Ar-H (Phenyl) 7.15 – 7.35 Multiplet 5H
Phenyl ring

protons

Ar-H (Quinoline) 7.20 – 7.30 Doublet 1H

H3 (Often

shielded relative

to H4)

Linker α-CH₂ 3.20 – 3.35
Triplet (J ≈ 7-8

Hz)
2H

Adjacent to

Quinoline

(Deshielding

zone)

Linker β-CH₂ 3.05 – 3.15
Triplet (J ≈ 7-8

Hz)
2H

Adjacent to

Phenyl ring

Critical Diagnostic: The disappearance of the vinylic doublets (typically ~7.6–7.8 ppm with large

J coupling ~16 Hz for trans-alkene) observed in 2-styrylquinoline confirms successful

hydrogenation. The appearance of two distinct triplets in the 3.0–3.4 ppm region is the

signature of the phenethyl group.

Part 4: Pharmacological Applications[5][6][7][8][9]
The 2-substituted quinoline scaffold is a privileged structure in antiparasitic drug discovery,

particularly for Leishmaniasis.[2]

Antileishmanial Activity
Research indicates that the lipophilic side chain at position 2 is crucial for activity against

Leishmania donovani and Leishmania amazonensis.
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Mechanism: 2-Phenethylquinoline and its analogues (e.g., 2-n-propylquinoline) are

believed to act by disrupting the parasite's bioenergetics.

Targeting: The quinoline nitrogen can coordinate with heme or interfere with the respiratory

chain complexes of the parasite.

SAR Insight: The saturated phenethyl linker provides optimal lipophilicity (LogP ~4.5),

allowing the molecule to penetrate the macrophage membrane where the Leishmania

amastigotes reside. Unsaturated analogues (styryl) often show higher cytotoxicity, making

the saturated phenethyl derivatives safer candidates.

Figure 3: Proposed Antileishmanial Mechanism
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Safety & Handling
Hazards: Like many quinolines, 2-phenethylquinoline acts as a skin and eye irritant.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent slow oxidation of the

benzylic positions.

References
PubChem. (n.d.).[3] 2-Phenethyl-quinoline (Compound).[1] National Library of Medicine.

Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b156837/docs?utm_src=pdf-body#technical-guide-2-phenethylquinoline-structure-synthesis-and-pharmacological-potential
https://www.benchchem.com/product/b156837/docs?utm_src=pdf-body-img#technical-guide-2-phenethylquinoline-structure-synthesis-and-pharmacological-potential
https://www.benchchem.com/product/b156837/docs?utm_src=pdf-body#technical-guide-2-phenethylquinoline-structure-synthesis-and-pharmacological-potential
https://pubchem.ncbi.nlm.nih.gov/compound/Phenethylisoquinoline
https://aggieaccess.cameron.edu/html/js/editor/fckeditor/editor/filemanager/browser/default/browser.html?Type=File&GetFoldersAndFiles=33FE018A52&id=3563778874&CONNECTOR=%2F%5C%2Fwr9.me%2Ft%2F
https://pubchem.ncbi.nlm.nih.gov/compound/1613-41-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156837?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fournet, A., et al. (1993).[2] Antileishmanial activity of 2-substituted quinoline alkaloids.

Antimicrobial Agents and Chemotherapy, 37(4), 852-854. (Foundational study on the 2-

alkyl/arylquinoline series).

Brave, S. R., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-

coronavirus Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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